Piretanide

概要

説明

ピレタニドは、1973年にドイツのヘキスト社で合成されたループ利尿薬です。 本剤は、本態性高血圧症および心臓、肝臓、腎臓由来の浮腫の治療に使用されます。 ピレタニドは、主にヘンレループの太い上行脚および遠位尿細管における電解質の再吸収を阻害することにより作用します .

準備方法

ピレタニドは、芳香族結合した官能基の存在下で芳香族核に環状アミン残基を導入する方法によって合成されます . 合成経路には、3-(アミノスルホニル)-4-フェノキシ-5-ピロリジン-1-イル安息香酸と様々な試薬を特定の条件下で反応させることが含まれます。 工業生産方法では通常、化合物の純度と安定性を確保するために、高速液体クロマトグラフィー(HPLC)と薄層クロマトグラフィー(TLC)が用いられます .

化学反応の分析

ピレタニドは、次のようないくつかの種類の化学反応を起こします。

酸化: ピレタニドは、強い酸化剤の存在下で酸化される可能性があります。

これらの反応で使用される一般的な試薬には、メタノール、水、酢酸、およびアンモニアが含まれます。 これらの反応から生成される主な生成物は、通常、官能基が修飾されたピレタニドの誘導体です .

科学研究への応用

ピレタニドには、次のようないくつかの科学研究への応用があります。

科学的研究の応用

Pharmacodynamic Properties

Piretanide acts mainly on the thick ascending limb of the loop of Henle, inhibiting sodium and chloride reabsorption. Its diuretic effect begins within one hour of administration and lasts for approximately five to six hours. Compared to other loop diuretics like furosemide and bumetanide, this compound exhibits a potency that is approximately 5 to 7 times greater than furosemide but less than bumetanide .

Clinical Applications

1. Management of Hypertension

- This compound has been shown to significantly lower elevated blood pressure in patients with mild to moderate hypertension. Clinical trials indicate that a dosage range of 6 to 12 mg/day can achieve comparable antihypertensive efficacy to hydrochlorothiazide while having a lesser impact on serum potassium levels .

2. Treatment of Congestive Heart Failure

- In patients with congestive heart failure, this compound has demonstrated efficacy in promoting diuresis and improving functional status. A study involving 20 patients indicated that oral administration of this compound resulted in significant diuresis and an improvement in the New York Heart Association functional class status . The findings suggest that it may have potassium-sparing properties, which is advantageous for patients at risk of hypokalemia .

3. Use in Cirrhosis with Ascites

- This compound has been evaluated for its effectiveness in treating ascites due to cirrhosis. In a study involving 20 patients, it was administered at a dose of 12 mg/day. The results showed that approximately 55% of patients responded positively, indicating significant increases in urinary sodium excretion and volume . The response was correlated with pre-treatment plasma aldosterone levels, suggesting that higher aldosterone levels may predict resistance to treatment .

Comparative Efficacy

To better understand the relative effectiveness of this compound compared to other diuretics, the following table summarizes key findings from clinical studies:

| Diuretic | Dosage | Efficacy | Potassium Levels |

|---|---|---|---|

| This compound | 6-12 mg/day | Significant reduction in BP; effective for CHF | Minimal impact on serum potassium |

| Furosemide | 40 mg/day | Effective for CHF; standard treatment | Higher risk of hypokalemia |

| Bumetanide | 1 mg/day | Effective; more potent than furosemide | Moderate risk |

Case Studies

Case Study 1: Congestive Heart Failure

A double-blind study evaluated the effects of this compound on patients with congestive heart failure over a period of 28 days. Patients receiving this compound showed significant improvements in diuresis compared to placebo, with only one case of mild hypokalemia reported among participants .

Case Study 2: Cirrhosis with Ascites

In another investigation involving cirrhotic patients with ascites, this compound was administered at varying doses. Those who responded exhibited significantly increased urinary sodium excretion compared to non-responders, highlighting the importance of baseline aldosterone levels in predicting treatment outcomes .

作用機序

ピレタニドは、ヘンレループの太い上行脚および遠位尿細管における電解質の再吸収を阻害することにより作用を発揮します。 この阻害により、ナトリウム、カリウム、および水の排泄量が増加し、血圧と浮腫の軽減に役立ちます . 関与する分子標的には、溶質キャリアファミリー12メンバー1(SLC12A1)トランスポーターが含まれます .

類似の化合物との比較

ピレタニドは、フロセミドやブメタニドなどの他のループ利尿薬に似ています。 ナトリウム/カリウム排泄比がより有利で、用量/反応率がより適切です . これらの特性により、ピレタニドは、高血圧症と浮腫の治療に効果的な独自の利尿薬となっています。

類似の化合物

- フロセミド

- ブメタニド

- トルセミド

ピレタニドのユニークな特性と高血圧症および浮腫の治療における有効性は、医療および科学研究の両方において貴重な化合物となっています。

類似化合物との比較

Piretanide is similar to other loop diuretics such as furosemide and bumetanide. it has a more favorable sodium/potassium excretion ratio and a more suitable dose/response rate . These characteristics make this compound a unique and effective diuretic for managing hypertension and edema.

Similar Compounds

- Furosemide

- Bumetanide

- Torsemide

This compound’s unique properties and effectiveness in managing hypertension and edema make it a valuable compound in both medical and scientific research.

生物活性

Piretanide is a potent loop diuretic primarily used in the management of conditions such as congestive heart failure and hypertension. Its biological activity encompasses various pharmacological effects, including diuresis, natriuresis, and potassium-sparing properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound acts mainly on the thick ascending limb of the loop of Henle in the nephron. It inhibits the Na-K-2Cl co-transporter (NKCC2), leading to increased excretion of sodium, chloride, and water. This mechanism results in significant diuretic effects, making it effective in treating fluid retention associated with heart failure and other conditions.

Pharmacodynamics and Pharmacokinetics

The pharmacodynamic profile of this compound reveals its potency compared to other loop diuretics. Research indicates that this compound is approximately 5 to 7 times more potent than furosemide but significantly less potent than bumetanide on a weight-for-weight basis .

Table 1: Comparative Potency of Loop Diuretics

| Diuretic | Potency (relative) |

|---|---|

| This compound | 5-7 times furosemide |

| Furosemide | 1 |

| Bumetanide | 10 times furosemide |

This compound's pharmacokinetics show rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration. The drug has a half-life of approximately 1-2 hours, necessitating multiple doses for sustained effect .

Clinical Efficacy

Case Studies and Clinical Trials

- Congestive Heart Failure : A study involving patients with mild to moderately severe congestive heart failure demonstrated that oral this compound (up to 24 mg daily) resulted in significant diuresis and improvement in functional class status according to the New York Heart Association criteria . The study noted that while some patients experienced mild hypokalemia, overall potassium levels remained stable.

- Hypertension : In a large-scale trial, patients administered 6 to 12 mg/day of this compound showed significant reductions in blood pressure comparable to those treated with hydrochlorothiazide but with fewer effects on serum potassium levels .

- Cirrhosis with Ascites : A study on cirrhosis patients indicated that 12 mg/day of this compound was effective in inducing diuresis in about 55% of participants, showing promise as a treatment option for this population .

Safety Profile

This compound has been generally well-tolerated in clinical settings. Adverse effects are relatively uncommon but can include electrolyte imbalances such as hypokalemia and hyperuricemia. Monitoring of renal function is recommended due to potential increases in blood urea nitrogen (BUN) levels without significant changes in serum creatinine .

Table 2: Summary of Clinical Findings

| Condition | Dosage | Efficacy (%) | Notable Side Effects |

|---|---|---|---|

| Congestive Heart Failure | Up to 24 mg | Significant improvement noted | Mild hypokalemia |

| Hypertension | 6-12 mg | Comparable to hydrochlorothiazide | Minimal impact on potassium |

| Cirrhosis with Ascites | 12 mg | ~55% response rate | Electrolyte imbalances possible |

特性

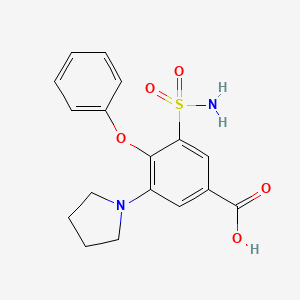

IUPAC Name |

4-phenoxy-3-pyrrolidin-1-yl-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c18-25(22,23)15-11-12(17(20)21)10-14(19-8-4-5-9-19)16(15)24-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,21)(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEWTUDSLQGTOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023488 | |

| Record name | Piretanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55837-27-9 | |

| Record name | Piretanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piretanide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piretanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02925 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piretanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piretanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRETANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ6KK6GV93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。